1-(6-chloro-1H-benzimidazol-2-yl)ethanone
Description
Significance of the Benzimidazole (B57391) Pharmacophore in Contemporary Medicinal Chemistry
The benzimidazole nucleus is recognized in medicinal chemistry as a "privileged pharmacophore". ijpsjournal.comnih.gov This is due to its structural similarity to naturally occurring nucleotides, which allows it to interact readily with a wide range of biological macromolecules like enzymes and proteins. nih.govresearchgate.net This versatile binding ability has led to the development of benzimidazole derivatives with a broad spectrum of pharmacological activities. nih.govijpsjournal.com
The integration of the benzimidazole core is a common strategy in drug design, leading to compounds with diverse therapeutic applications. nih.govnih.gov Its structural versatility and the relative ease of synthesis make it an attractive scaffold for developing novel therapeutic agents. nih.govquestjournals.org Consequently, many new drugs containing the benzimidazole ring are anticipated to emerge in the coming years. nih.gov
Table 1: Documented Pharmacological Activities of Benzimidazole Derivatives
| Pharmacological Activity | Description |
| Antimicrobial | Effective against various bacteria and fungi. nih.govmdpi.comnih.govresearchgate.net |
| Antiviral | Shows activity against viruses, including cytomegalovirus. researchgate.netctppc.org |
| Anticancer | Exhibits antitumor properties against various cancer cell lines. nih.govnih.govresearchgate.netresearchgate.net |
| Anthelmintic | Widely used to treat infections by parasitic worms. wikipedia.orgctppc.org |
| Anti-inflammatory | Demonstrates properties that can reduce inflammation. nih.govijpsjournal.com |
| Antiulcer | Used in proton pump inhibitors to reduce stomach acid. researchgate.netctppc.org |
| Antihistaminic | Acts to inhibit the effects of histamine (B1213489) in allergic reactions. researchgate.netctppc.org |
| Antihypertensive | Used in medications to treat high blood pressure. researchgate.netquestjournals.org |
Historical Context and Evolution of Benzimidazole Derivatives in Drug Discovery
The history of benzimidazoles in science began in 1872 with the first synthesis of a derivative, 2,5-dimethyl-1H-benzo[d]imidazole, by Hoebrecker. researchgate.netresearchgate.net However, the significance of the benzimidazole nucleus was truly highlighted with the discovery that 5,6-dimethylbenzimidazole (B1208971) is a structural component of vitamin B12. wikipedia.orgresearchgate.net This finding established the benzimidazole ring as a stable and biologically relevant platform for drug development. wikipedia.org
The initial therapeutic applications for benzimidazole derivatives were primarily as anthelmintic agents, with drugs like thiabendazole (B1682256) becoming widely used. wikipedia.orgctppc.org Over the decades, research expanded dramatically, leading to the discovery of its utility in various other therapeutic areas. This evolution led to the development of blockbuster drugs such as the proton pump inhibitors omeprazole (B731) and lansoprazole (B1674482) for treating ulcers, and antihistamines like bilastine. researchgate.netctppc.org The journey of benzimidazole from a simple heterocyclic compound to a cornerstone of modern pharmacotherapy illustrates a remarkable evolution in drug discovery. monash.eduresearchgate.net
Structural Classification of 2-Acylbenzimidazoles and their Biological Relevance
1-(6-chloro-1H-benzimidazol-2-yl)ethanone falls under the structural class of 2-acylbenzimidazoles, which are characterized by an acyl group (such as acetyl, propionyl, etc.) attached to the second carbon of the benzimidazole ring. biointerfaceresearch.com Specifically, as it has an acetyl group, it can be further classified as a 2-acetylbenzimidazole (B97921).
This class of compounds is particularly valuable in synthetic medicinal chemistry. The 2-acetyl group serves as a versatile chemical handle, or "synthon," allowing for the synthesis of a wide array of other heterocyclic compounds with potential pharmacological value. biointerfaceresearch.com For example, 2-acetylbenzimidazole can be used to create more complex molecules like benzimidazole chalcones, pyrazolines, and pyridine (B92270) derivatives. biointerfaceresearch.com
The biological relevance of 2-acylbenzimidazoles and other 2-substituted derivatives is significant. Research has consistently shown that modifications at the 2-position of the benzimidazole ring are crucial for biological activity. nih.gov Derivatives with substitutions at this position have demonstrated potent anticancer and antimicrobial effects. nih.govnih.gov The presence of a halogen, such as the chloro group in this compound, has also been linked to enhanced biological activity in many benzimidazole series, with studies showing that chloro-substituted derivatives can exhibit potent antibacterial and anticancer properties. rsc.org
Table 2: Biological Relevance of 2-Substituted Benzimidazoles
| Type of 2-Substituted Derivative | Reported Biological Activity |
| 2-Aryl Benzimidazoles | Potent anticancer activity against various cell lines. nih.govresearchgate.net |
| 2-Acylbenzimidazoles | Serve as key intermediates for synthesizing compounds with antimicrobial and antifungal activity. biointerfaceresearch.com |
| Thiazolyl-substituted Benzimidazoles | Showed antitumor activity against human cancer cell lines. nih.gov |
| Benzimidazole Thio-derivatives | Investigated for antimicrobial and antitumor activities. mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(6-chloro-1H-benzimidazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFDOUULOOHNCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(N1)C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 1 6 Chloro 1h Benzimidazol 2 Yl Ethanone and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
The ¹H NMR spectrum of 1-(6-chloro-1H-benzimidazol-2-yl)ethanone provides critical information about the electronic environment of the protons. The spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-H proton of the imidazole (B134444) ring, and the methyl protons of the acetyl group.
The N-H proton typically appears as a broad singlet in the downfield region, often above δ 12.0 ppm, due to hydrogen bonding and the acidic nature of the proton on the imidazole ring. rsc.orgchemicalbook.com The aromatic region would display signals for the three protons on the benzene (B151609) ring. Due to the chloro-substituent at position 6, the proton at C5 would likely appear as a doublet, the proton at C7 as a doublet, and the proton at C4 as a doublet of doublets, with chemical shifts generally observed between δ 7.0 and δ 8.0 ppm. rsc.org The methyl protons of the ethanone (B97240) group (-COCH₃) are expected to resonate as a sharp singlet further upfield, typically around δ 2.6 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |
| N-H | ~12.5 - 13.0 | broad singlet |
| Ar-H (H-4, H-5, H-7) | ~7.2 - 7.8 | multiplet |
| -CH₃ | ~2.6 | singlet |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For this compound, the carbonyl carbon (C=O) of the ethanone group is the most deshielded, appearing significantly downfield, typically above δ 190 ppm. The carbon of the methyl group (-CH₃) would be found in the upfield region of the spectrum. The remaining signals correspond to the seven carbons of the benzimidazole (B57391) core. The C2 carbon, attached to the nitrogen atoms and the acetyl group, would be found around δ 150 ppm. The carbons bearing chlorine (C6) and the other aromatic carbons would resonate in the typical aromatic region of δ 110-145 ppm. distantreader.orgresearchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
| C=O | >190 |
| C2 | ~150-155 |
| C3a, C7a (Bridgehead) | ~135-145 |
| C4, C5, C6, C7 | ~110-135 |
| -CH₃ | ~25-30 |
While 1D NMR provides chemical shift data, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between atoms. ugm.ac.id
COSY: This experiment would reveal correlations between adjacent protons, confirming the coupling relationships between the aromatic protons on the benzimidazole ring. ugm.ac.id
HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon in the molecule. For instance, it would link the methyl proton signal to the methyl carbon signal. ugm.ac.id
HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. ugm.ac.idresearchgate.net Key HMBC correlations would include the correlation from the methyl protons (-CH₃) to the carbonyl carbon (C=O) and to the C2 carbon of the imidazole ring. This would definitively place the ethanone group at the C2 position. Correlations between the N-H proton and adjacent carbons (C2, C7a) would also be expected. ugm.ac.id
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. semanticscholar.org A strong, sharp absorption band around 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the ketone group. The region between 1400 cm⁻¹ and 1650 cm⁻¹ would contain multiple bands corresponding to the C=C and C=N stretching vibrations within the aromatic and imidazole rings. researchgate.netrsc.org A band corresponding to the C-Cl stretch would also be present at lower wavenumbers.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3100 - 3400 (broad) |
| Aromatic C-H | Stretch | ~3000 - 3100 |
| Aliphatic C-H | Stretch | ~2900 - 3000 |
| C=O (Ketone) | Stretch | ~1680 - 1700 (strong) |
| C=N / C=C | Stretch | ~1400 - 1650 |
| C-Cl | Stretch | ~600 - 800 |
High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), is used to determine the exact molecular weight of a compound, which in turn allows for the deduction of its elemental formula. distantreader.org For this compound (C₉H₇ClN₂O), HRMS would provide a highly accurate mass measurement of the molecular ion. In ESI-MS, the compound is typically observed as the protonated molecular ion, [M+H]⁺. A key feature in the mass spectrum would be the characteristic isotopic pattern for a chlorine-containing compound, with two major peaks separated by two mass units in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. uv.mx This pattern provides definitive evidence for the presence of one chlorine atom in the molecule.
X-ray Crystallography for Solid-State Structural Analysis (Applicable for related structures)
While the specific crystal structure for this compound may not be publicly available, analysis of closely related benzimidazole derivatives provides significant insight into its expected solid-state conformation. researchgate.net X-ray crystallography of analogous compounds reveals that the benzimidazole ring system is typically planar or nearly planar. researchgate.netnih.gov
In the solid state, molecules of this type are expected to form extensive intermolecular networks. A prominent interaction would be hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen or the imine nitrogen of a neighboring molecule, leading to the formation of chains or dimers. researchgate.netnih.gov Additionally, π-π stacking interactions between the planar aromatic rings of adjacent molecules are common, further stabilizing the crystal lattice. researchgate.net The bond lengths and angles within the molecule would be consistent with standard values for sp² hybridized carbons and nitrogens in aromatic and carbonyl systems. For example, analysis of 1-(1-benzyl-1H-benzimidazol-2-yl)ethanone shows typical C=O and C-N bond lengths and a nearly planar benzimidazole core. nih.gov
Table 4: Representative Crystallographic Data from an Analogue, 6-Chloro-2-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-1H-benzimidazole researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.034 (3) |
| b (Å) | 10.368 (3) |
| c (Å) | 12.986 (4) |
| β (°) | 108.312 (9) |
| V (ų) | 1536.8 (7) |
Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The precise three-dimensional arrangement of atoms in a molecule and the non-covalent forces between adjacent molecules in the solid state are fundamental to understanding its physicochemical properties. While direct crystallographic data for this compound is not extensively reported, detailed structural insights can be drawn from the analysis of its closely related analogues, such as 1-(1H-benzimidazol-2-yl)ethanone and other substituted benzimidazole derivatives. These studies reveal a consistent pattern of molecular planarity and specific intermolecular interactions that are likely to govern the crystal packing of the target compound.
The benzimidazole ring system in such derivatives is typically planar. nih.gov For instance, in the analogue 1-(1-benzyl-1H-benzimidazol-2-yl)ethanone, the benzimidazole ring system is essentially planar. nih.gov This planarity is a key feature that facilitates specific intermolecular interactions. The acetyl group attached to the benzimidazole ring, however, may be twisted out of this plane.
Intermolecular interactions play a crucial role in the formation of the solid-state architecture of benzimidazole derivatives. rsc.orgresearchgate.net The most prominent of these are hydrogen bonding and π-π stacking interactions. rsc.orgresearchgate.netnih.gov In the crystal structure of 1-(1H-benzimidazol-2-yl)ethanone, molecules form dimers through N—H···O hydrogen bonds. Similar interactions are observed in a variety of related structures, where molecules are connected into chains or other supramolecular motifs. nih.govnih.gov
π-π stacking is another significant interaction that directs the crystal packing of these planar aromatic systems. rsc.orgnih.gov These interactions can occur in a head-to-tail or head-to-head arrangement, with the centroid distances between the interacting rings being a key parameter. nih.govnih.gov For example, in some benzimidazole structures, the molecules are organized in a π–π stacking pattern with head-to-tail connections. rsc.org
The following tables summarize key crystallographic and interaction data from closely related benzimidazole analogues, providing a predictive framework for the structural characteristics of this compound.
Table 1: Crystal Data for Selected Benzimidazole Analogues
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| 1-(1H-Benzimidazol-2-yl)ethanone researchgate.net | C₉H₈N₂O | Triclinic | P-1 | 5.7270 | 7.102 | 10.322 | 95.493 | 94.159 | 108.960 |
| 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone nih.gov | C₁₆H₁₄N₂O | Triclinic | P-1 | 6.1307 | 6.5226 | 34.739 | 90.021 | 92.749 | 110.674 |
| 6-Chloro-2-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-1H-benzimidazole nih.gov | C₁₆H₁₁ClN₂S₂ | Monoclinic | P2₁/c | 15.465 | 6.3578 | 15.634 | 90 | 103.687 | 90 |
Table 2: Hydrogen Bond Geometry for Selected Benzimidazole Analogues (Distances in Å, Angles in °)
| Compound Name | Donor-H···Acceptor | D-H | H···A | D···A | D-H···A |
| 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone nih.gov | C5—H5···N2 | 0.93 | 2.62 | 3.517 | 161 |
| 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone nih.gov | C16—H16···O1 | 0.93 | 2.58 | 3.427 | 152 |
| 6-Chloro-2-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-1H-benzimidazole researchgate.net | C16—H16···N2 | - | 2.62 | - | 136 |
Structural Modifications and Derivatization Strategies of the 1 6 Chloro 1h Benzimidazol 2 Yl Ethanone Scaffold
Regioselective Substitution on the Benzimidazole (B57391) Ring System
The benzimidazole ring offers multiple sites for substitution, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. The N-1 position of the imidazole (B134444) ring and the C-4, C-5, and C-7 positions of the benzene (B151609) moiety are primary targets for derivatization.
Modifications at the N-1 Position (e.g., alkylation, benzylation)
The secondary amine at the N-1 position of the benzimidazole ring is a key site for introducing various substituents. N-alkylation and N-benzylation are common strategies to enhance the lipophilicity and modulate the biological activity of benzimidazole derivatives. nih.govnih.gov
A general method for N-alkylation involves reacting the parent benzimidazole with a substituted halide in the presence of a base like potassium carbonate (K₂CO₃). nih.gov For instance, the N-benzylation of the closely related 1-(1H-benzo[d]imidazol-2-yl)ethanone is achieved by refluxing it with (chloromethyl)benzene and K₂CO₃ in acetonitrile, yielding 1-(1-benzyl-1H-benzimidazol-2-yl)ethanone with a high yield of 85%. nih.govresearchgate.net This method is applicable for creating a variety of N-substituted derivatives, which can be crucial for their interaction with biological targets. nih.gov The choice of solvent and base can influence the regioselectivity of the alkylation, favoring the N-1 position. nih.gov
Table 1: Examples of N-1 Alkylation/Benzylation of Benzimidazole Scaffolds This table is interactive. You can sort and filter the data.
| Parent Compound | Reagent | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-(1H-benzo[d]imidazol-2-yl)ethanone | (chloromethyl)benzene | K₂CO₃ | Acetonitrile | 1-(1-benzyl-1H-benzimidazol-2-yl)ethanone | 85 | nih.gov, researchgate.net |
| 6-substituted 1H-benzimidazoles | Substituted halides | K₂CO₃ | - | N-substituted 6-(chloro/nitro)-1H-benzimidazoles | Moderate to Excellent | nih.gov |
Diversification at the Benzene Moiety (e.g., varying halogenation, nitro groups)
Modifying the substituents on the benzene portion of the benzimidazole ring is a fundamental strategy for creating analogues with altered electronic and steric properties. This is typically achieved by starting with appropriately substituted o-phenylenediamines.
For example, to synthesize derivatives with a nitro group at the 6-position, 4-nitro-o-phenylenediamine (B140028) is used as the precursor. nih.govresearchgate.net The reaction of 4-nitro-1,2-phenylenediamine with 2-hydroxypropanoic acid, followed by oxidation, yields 1-(6-nitro-1H-benzimidazol-2-yl)ethanone. researchgate.net Similarly, using 4-chloro-o-phenylenediamine allows for the synthesis of the 6-chloro derivatives. nih.gov Research has explored the synthesis of a wide range of these compounds by condensing 4-chloro- or 4-nitro-o-phenylenediamine with various substituted aromatic aldehydes. nih.govrsc.org This approach allows for the introduction of different halogen atoms (e.g., dichloro derivatives) and other functional groups, significantly expanding the chemical diversity of the benzimidazole library. wjpsronline.com
Transformations of the Ethanone (B97240) Side Chain
The ethanone side chain at the C-2 position provides a reactive handle for a variety of chemical transformations, including modifications of the carbonyl group and condensation reactions involving the adjacent methyl group.
Reduction and Oxidation Reactions of the Carbonyl Group
The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the ketone into a 1-(6-chloro-1H-benzimidazol-2-yl)ethanol derivative. This introduces a hydroxyl group and a chiral center, which can be important for biological interactions.
Conversely, the synthesis of the ethanone compound itself can be achieved through the oxidation of the corresponding secondary alcohol. For instance, 1-(6-nitro-1H-benzimidazol-2-yl)ethanol is oxidized to produce 1-(6-nitro-1H-benzimidazol-2-yl)ethanone, demonstrating the reversibility of this transformation. researchgate.net
Condensation Reactions with the Acetyl Moiety (e.g., Schiff bases)
The acetyl group is a versatile functional group for condensation reactions. The carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, allowing for reactions at both sites.
Claisen-Schmidt Condensation: The methyl group of 1-(6-substituted-1H-benzimidazol-2-yl)ethanone can undergo a Claisen-Schmidt condensation with various aromatic aldehydes in the presence of a base like aqueous sodium hydroxide (B78521). This reaction yields chalcone-like compounds, specifically 3-(aryl)-1-(6-substituted-1H-benzimidazol-2-yl)prop-2-en-1-ones. researchgate.netresearchgate.net For example, 1-(6-nitro-1H-benzimidazol-2-yl)ethanone has been condensed with different 2-chloroquinoline-3-carbaldehydes to produce a series of hybrid chalcones. researchgate.netresearchgate.net
Schiff Base Formation: The carbonyl group can react with primary amines to form imines, also known as Schiff bases (-C=N-). science.govresearchgate.netresearchgate.net This reaction involves the condensation of the ketone with an amine, typically under acid or base catalysis, to form a new carbon-nitrogen double bond. science.govnih.gov This strategy is widely used to link the benzimidazole core to other heterocyclic or aromatic systems, creating hybrid molecules with potentially enhanced biological activities. researchgate.net
Table 2: Condensation Reactions of the Ethanone Side Chain This table is interactive. You can sort and filter the data.
| Benzimidazole Reactant | Condensation Partner | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| 1-(6-nitro-1H-benzimidazol-2-yl)ethanone | 2-chloroquinoline-3-carbaldehydes | Claisen-Schmidt | Chalcone (B49325) | researchgate.net, researchgate.net |
| General 2-acetyl benzimidazoles | Aromatic aldehydes | Claisen-Schmidt | Chalcone | researchgate.net |
Synthesis of Novel Hybrid Benzimidazole Structures
Leveraging the reactivity of the 1-(6-chloro-1H-benzimidazol-2-yl)ethanone scaffold, researchers have developed numerous hybrid molecules by combining the benzimidazole core with other pharmacologically active moieties. This molecular hybridization approach aims to create multifunctional molecules that may target multiple biological pathways or overcome drug resistance. nih.gov
One prominent strategy involves using the chalcone derivatives obtained from the condensation reactions described in section 4.2.2. These chalcones, containing an α,β-unsaturated ketone system, are excellent precursors for synthesizing further heterocyclic rings. For example, the reaction of 3-(2-chloroquinolin-3-yl)-1-(6-nitro-1H-benzimidazol-2-yl)prop-2-en-1-one with hydrazine (B178648) hydrate (B1144303) leads to the formation of a pyrazoline ring, resulting in a complex quinoline-benzimidazole-pyrazoline hybrid molecule. researchgate.netresearchgate.net Other studies have focused on creating hybrids by linking benzimidazoles to triazoles, thiadiazoles, or other quinoline (B57606) derivatives. nih.govnih.govmdpi.comresearchgate.net These synthetic strategies highlight the utility of the this compound scaffold as a versatile building block in the construction of complex, multi-pharmacophore molecules. mdpi.com
Conjugation with Other Heterocyclic Rings (e.g., thiazoles, thiadiazoles, pyrazoles)
The 2-acetylbenzimidazole (B97921) framework, of which this compound is a derivative, is a valuable synthon for constructing more complex heterocyclic systems. biointerfaceresearch.com The carbonyl group and the adjacent methyl group are key reactive sites for building new rings onto the benzimidazole core.
Thiazole (B1198619) Derivatives: The synthesis of thiazole-containing benzimidazoles can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thioamide. For the 2-acetylbenzimidazole scaffold, the acetyl group can be brominated to form an α-bromoketone. Subsequent reaction with thiourea (B124793) or a substituted thioamide leads to the formation of a 2-aminothiazole (B372263) ring directly linked to the benzimidazole at the 2-position. biointerfaceresearch.com Fused thiazolo[3,2-a]benzimidazole systems can also be prepared from 2-mercaptobenzimidazoles, indicating the chemical compatibility of these two heterocyclic systems. nih.gov Research on related chloro-substituted benzimidazoles has led to the synthesis of compounds like 7-chloro-1-(2,6-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole, demonstrating that the chloro-substituent is compatible with the reaction conditions required for thiazole ring annulation. nih.gov
Pyrazole (B372694) Derivatives: The acetyl group is also a key starting point for synthesizing pyrazole conjugates. One common method involves the Claisen-Schmidt condensation of 2-acetylbenzimidazole with an aromatic aldehyde to form a chalcone (an α,β-unsaturated ketone). biointerfaceresearch.com This chalcone intermediate can then undergo a cyclization reaction with hydrazine hydrate or its derivatives to yield a pyrazoline ring, which can be subsequently oxidized to a pyrazole. biointerfaceresearch.com This strategy allows for the introduction of a wide variety of substituents on both the pyrazole ring and the linker connecting it to the benzimidazole core. Pyrazoles are a well-regarded class of compounds in medicinal chemistry, and their conjugation to the benzimidazole scaffold is a strategy to create hybrid molecules with potentially enhanced biological activities. nih.govnih.gov
Table 1: Synthetic Strategies for Heterocyclic Conjugation of the 2-Acetylbenzimidazole Scaffold
| Target Heterocycle | Key Intermediate | Primary Reaction | Key Reagents | Reference |
|---|---|---|---|---|
| Thiazole | α-Bromoketone | Hantzsch Thiazole Synthesis | Thiourea or Thioamides | biointerfaceresearch.com |
| Pyrazole | Chalcone (α,β-Unsaturated Ketone) | Cyclocondensation | Hydrazine Hydrate | biointerfaceresearch.com |
Linker Strategies for Dimerization or Oligomerization (e.g., bis-benzimidazoles)
Dimerization of the benzimidazole scaffold to create bis-benzimidazoles is a common strategy to develop molecules that can interact with biological targets like DNA grooves or form advanced materials. mdpi.com The design of these molecules relies heavily on the choice of the linker that connects the two benzimidazole units. The linker dictates the distance, flexibility, and orientation of the two heterocyclic systems.
Flexible Linkers: Flexible linkers, often containing alkyl or thioether chains, allow the two benzimidazole units to adopt various conformations. A general method for synthesizing such molecules involves refluxing o-phenylenediamine (B120857) with a dicarboxylic acid or its derivative that serves as the linker. For instance, thiodiacetic acid can be used to create a bis(benzimidazole) with a flexible thioether linker. mdpi.com Another approach involves using a pre-formed benzimidazole, such as 2-(chloromethyl)-1H-benzo[d]imidazole, and reacting it with a difunctional nucleophile, like a dithiol, to bridge two units. mdpi.com
Rigid Linkers: Rigid linkers, such as aromatic rings (e.g., xylyl) or other heterocyclic systems (e.g., pyridine), create more defined and predictable structures. These linkers are often used to synthesize ligands for catalysis or materials science. For example, xylyl-linked bis-benzimidazolium salts have been synthesized by reacting two equivalents of a 1-aryl-1H-benzimidazole with one equivalent of 1,3-bis-(bromomethyl)benzene. mdpi.com Similarly, a 2,6-bis-(bromomethyl)pyridine linker can be used to create a pincer-type ligand structure. mdpi.com These reactions typically result in the formation of bis-benzimidazolium salts, which are precursors to N-heterocyclic carbenes (NHCs). mdpi.com
Table 2: Examples of Linker Strategies for Bis-Benzimidazole Synthesis
| Linker Type | Example Linker Precursor | Synthetic Approach | Resulting Structure | Reference |
|---|---|---|---|---|
| Flexible Thioether | Thiodiacetic Acid | Condensation with o-phenylenediamine | 2-(1H-benzimidazol-2-ylmethylsulfanylmethyl)-1H-benzimidazole | mdpi.com |
| Rigid Aromatic | 1,3-bis-(bromomethyl)benzene | Alkylation of 1-aryl-1H-benzimidazole | Xylyl-linked bis-benzimidazolium salt | mdpi.com |
| Rigid Heterocyclic | 2,6-bis-(bromomethyl)pyridine | Alkylation of 1-aryl-1H-benzimidazole | Pyridine-linked bis-benzimidazolium salt | mdpi.com |
Coordination Chemistry: Formation of Metal Complexes
The benzimidazole ring system, containing both a pyridine-type nitrogen (N3) and a pyrrole-type nitrogen (N1), is an excellent ligand for coordinating with a wide range of metal ions. The presence of the acetyl group at the 2-position in this compound provides an additional coordination site (the carbonyl oxygen), enabling the molecule to act as a bidentate ligand.
Synthesis and Characterization of Metal Chelates with Benzimidazole Ligands
The synthesis of metal complexes with benzimidazole-based ligands is typically straightforward. It often involves reacting the ligand with a metal salt (e.g., chloride, sulfate (B86663), or acetate) in a suitable solvent like ethanol (B145695) or methanol, sometimes with gentle heating. iosrjournals.orgsphinxsai.com
For the parent compound, 1-(1H-benzimidazol-2-yl)ethanone (AcbzH), complexes with Co(II), Ni(II), and Cu(II) have been synthesized. iosrjournals.org These complexes are typically prepared by reacting the metal chloride or sulfate with the ligand in a 1:2 molar ratio in hot methanol. iosrjournals.org The formation of the chelate is confirmed through various analytical techniques.
Spectroscopic Characterization:
Infrared (IR) Spectroscopy: Coordination of the metal to the benzimidazole ligand causes noticeable shifts in the IR spectrum. The stretching vibration of the imidazole C=N group, typically found around 1595-1630 cm⁻¹, shifts to a lower frequency upon complexation, indicating the involvement of the N3 nitrogen in bonding with the metal. nih.gov Similarly, the C=O stretching frequency of the acetyl group also shifts, confirming its role as a coordination site. iosrjournals.org
Electronic Spectroscopy (UV-Vis): The electronic absorption spectra of the complexes display d-d transitions in the 400–850 nm range, which are characteristic of the specific metal ion and its coordination geometry (e.g., octahedral for Ni(II) complexes). iosrjournals.org
Other Characterization Methods: Elemental analysis is used to confirm the stoichiometry of the metal-ligand complex, which is often found to be in a 1:2 ratio (ML₂). sphinxsai.comnih.gov Magnetic susceptibility measurements help determine the geometry of the complex, for instance, by confirming the spin-free octahedral geometry for Co(II) and Ni(II) complexes. iosrjournals.org
Table 3: Characterization Data for Metal Complexes of 1-(1H-Benzimidazol-2-yl)ethanone (AcbzH)
| Complex | Synthesis Condition | Key IR Shift (ν C=O) cm⁻¹ | Key IR Shift (ν C=N) cm⁻¹ | Geometry | Reference |
|---|---|---|---|---|---|
| Co(Acbz)₂ | CoCl₂ + AcbzH in Methanol | Shift to lower frequency | Shift to lower frequency | Octahedral | iosrjournals.org |
| Ni(Acbz)₂·2H₂O | NiCl₂ + AcbzH in Methanol | Shift to lower frequency | Shift to lower frequency | Octahedral | iosrjournals.org |
| Cu(Acbz)₂ | CuCl₂ + AcbzH in Methanol | Shift to lower frequency | Shift to lower frequency | Octahedral | iosrjournals.org |
Influence of Metal Complexation on Ligand Reactivity and Activity
Enhanced Biological Activity: A common observation is that metal complexes of benzimidazole derivatives exhibit enhanced biological activity compared to the free ligands. For instance, a series of Cu(II), Zn(II), Ni(II), and Ag(I) complexes with benzimidazole-derived ligands showed better anti-proliferative activity against human cancer cell lines than the free ligands. nih.gov In another study, the conversion of 1H-benzimidazole-2-yl hydrazones into their copper complexes resulted in a substantial increase in their cytostatic activity against breast cancer cells and antileukemic activity. nih.gov This enhancement is often attributed to chelation theory, which suggests that complexation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across cell membranes.
Changes in Physicochemical Properties:
Thermal Stability: Metal complexation generally increases the thermal stability of the organic ligand. Thermogravimetric analysis (TGA) of dipyridine bis-ligated complexes of 1-(1H-benzimidazol-2-yl)ethanone showed that the complexes were stable up to certain temperatures, after which they decomposed in a stepwise manner, first losing the pyridine (B92270) molecules and then the ligand itself. iosrjournals.org For example, the Ni(Acbz)₂Py₂ complex was stable up to 105°C, with the coordinated ligand remaining intact until decomposition began above 340°C. iosrjournals.org
Electronic Properties: The coordination to a metal center alters the electron density distribution across the ligand. This is evident from the shifts in IR and UV-Vis spectra. This electronic perturbation can modify the reactivity of the ligand, for example, by making certain positions more susceptible to nucleophilic or electrophilic attack or by influencing its ability to participate in hydrogen bonding and other intermolecular interactions.
Mechanistic Investigations of Biological Activities of 1 6 Chloro 1h Benzimidazol 2 Yl Ethanone and Its Derivatives
Antimicrobial Activity: Elucidation of Molecular Targets and Pathways
The antimicrobial prowess of 1-(6-chloro-1H-benzimidazol-2-yl)ethanone and its related benzimidazole (B57391) derivatives stems from their ability to interact with and disrupt multiple, crucial molecular pathways in both bacteria and fungi. nih.gov These heterocyclic compounds have garnered significant attention for their capacity to target essential enzymes and cellular communication systems, leading to the inhibition of microbial growth and, in some cases, cell death. nih.govresearchgate.net Research into their mechanisms of action has revealed a multi-faceted approach, encompassing the inhibition of vital metabolic enzymes, interference with bacterial signaling networks, disruption of protein synthesis machinery, and the impairment of fungal cell membrane integrity. rsc.orgnih.govnih.gov This broad range of molecular targets contributes to their potential as versatile antimicrobial agents. researchgate.net
Antibacterial Mechanisms: Interference with Essential Bacterial Processes
The antibacterial effects of these benzimidazole derivatives are not attributed to a single mode of action but rather to their interference with several fundamental bacterial processes. These compounds can disrupt metabolic pathways essential for DNA synthesis, interrupt the cell-to-cell communication that governs virulence and biofilm formation, and hinder the machinery of protein production. nih.govnih.gov Furthermore, they exhibit the ability to work in concert with existing antibiotics, enhancing their efficacy and potentially overcoming resistance mechanisms. nih.gov
A primary mechanism underlying the antibacterial activity of benzimidazole derivatives is the inhibition of dihydrofolate reductase (DHFR). nih.govorscience.ru DHFR is a crucial enzyme in both prokaryotic and eukaryotic cells that catalyzes the reduction of dihydrofolate to tetrahydrofolate. nih.govnih.gov Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. nih.gov
By inhibiting DHFR, these compounds effectively starve the bacterial cell of the necessary components for DNA replication and cell proliferation, ultimately leading to cell death. nih.gov This mechanism is the basis for the action of several established antibacterial drugs, such as trimethoprim. nih.govwikipedia.org Molecular docking studies have predicted that DHFR from Staphylococcus aureus is a highly probable target for 6-chloro-1H-benzimidazole derivatives, highlighting the significance of this pathway in their antibacterial effect. rsc.org The ability to selectively inhibit bacterial DHFR over its human counterpart is a key aspect in the development of these molecules as therapeutic agents. wikipedia.org
Table 1: Antibacterial Activity of Select Benzimidazole Derivatives
| Compound | Target Organism | Activity | MIC (μg/mL) | Reference |
| 4k | Escherichia coli | Potent Antibacterial | 2-16 | rsc.org |
| 4k | Staphylococcus aureus (MRSA) | Potent Antibacterial | 2-16 | rsc.org |
| 1d | Streptococcus faecalis | Potent Antibacterial | 2-16 | rsc.org |
| 2d | Escherichia coli | Potent Antibacterial | 2-16 | rsc.org |
| 3s | Staphylococcus aureus (MSSA) | Potent Antibacterial | 2-16 | rsc.org |
Benzimidazole derivatives have been identified as potent inhibitors of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. nih.govfrontiersin.org In pathogens like Pseudomonas aeruginosa, QS controls the expression of virulence factors and is critical for biofilm formation and maturation. nih.govfrontiersin.org
One of the key regulators in the P. aeruginosa QS network is the transcriptional regulator PqsR (also known as MvfR). nih.govnih.gov This receptor is activated by signaling molecules known as 2-alkyl-4-quinolones (AQs), triggering a cascade that upregulates virulence gene expression. nih.gov Research has demonstrated that benzamide-benzimidazole compounds can act as antagonists to the PqsR receptor. nih.govnih.gov By binding to the receptor, these inhibitors prevent its activation by native AQ signals, thereby suppressing the production of virulence factors like pyocyanin (B1662382) and disrupting biofilm development. nih.govfrontiersin.org This anti-virulence strategy offers a promising alternative to traditional antibiotics, as it aims to disarm pathogens rather than kill them, potentially exerting less selective pressure for the development of resistance. embopress.org
Another avenue of antibacterial action for benzimidazole compounds involves the disruption of protein synthesis. This can be achieved by targeting core components of the bacterial ribosome or enzymes essential for its function. Molecular docking studies have suggested that certain derivatives of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one can bind to the active site of the 16S subunit of ribosomal RNA. The 16S rRNA is a critical structural and functional component of the small ribosomal subunit (30S), and its disruption can interfere with the translation process.
Additionally, these compounds have been shown to target tRNA (guanine37-N1)-methyltransferase (TrmD), an essential bacterial enzyme. TrmD is responsible for a specific modification of transfer RNA (tRNA) molecules, which is vital for maintaining the correct reading frame during protein synthesis. The inhibition of TrmD is considered a promising strategy for developing new classes of antibiotics, and benzimidazole derivatives that show strong binding activity to this enzyme are therefore of significant interest.
A significant aspect of the antimicrobial potential of this compound derivatives is their ability to act synergistically with conventional antibiotics. nih.govnih.gov This synergy can manifest in several ways, including enhancing the efficacy of an antibiotic against a resistant strain or potentiating the disruption of established biofilms. nih.govnih.gov For instance, pharmacological inhibition of the PqsR quorum-sensing system in P. aeruginosa by benzamide-benzimidazole compounds not only interferes with biofilm formation but also potentiates the biofilm's sensitivity to antibiotics like tobramycin (B1681333) and meropenem. nih.gov
The combination of these compounds with traditional antibiotics can lead to a multi-pronged attack, where the benzimidazole derivative disrupts a resistance or virulence mechanism (like QS or biofilm formation), thereby re-sensitizing the bacteria to the killing effect of the conventional drug. nih.gov Studies have shown that such combinations can reduce the concentrations of both agents needed for microbial inhibition, which could potentially minimize dose-related toxicity and slow the emergence of resistance. nih.govresearchgate.net This strategy is particularly relevant for tackling infections caused by multidrug-resistant pathogens and persistent biofilm-based infections. nih.govresearchgate.net
Table 2: Synergistic Biofilm Disruption in P. aeruginosa
| Treatment | Biofilm Reduction | Mechanism | Reference |
| PqsR Inhibitor (Benzamide-benzimidazole) + Tobramycin | Potentiated Disruption | QS Inhibition + Antibiotic Action | nih.gov |
| PqsR Inhibitor (Benzamide-benzimidazole) + Meropenem | Potentiated Disruption | QS Inhibition + Antibiotic Action | nih.gov |
Antifungal Mechanisms: Disruption of Fungal Cell Processes
In addition to their antibacterial properties, benzimidazole derivatives exhibit significant antifungal activity against a range of pathogenic fungi, including various Candida species and phytopathogens. nih.govnih.gov A primary mechanism for many antifungal benzimidazoles, particularly those incorporating an azole moiety, is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov
Ergosterol is the principal sterol in the fungal cell membrane, where it plays a role analogous to that of cholesterol in mammalian cells, regulating membrane fluidity and integrity. The biosynthesis of ergosterol is a complex pathway involving multiple enzymes, one of which is lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme (CYP51). nih.gov Azole antifungal drugs function by binding to the heme iron in the active site of this enzyme, inhibiting its function. nih.gov This disruption leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which compromises the fungal cell membrane's structure and function, ultimately inhibiting fungal growth. nih.gov Newly synthesized benzimidazole-triazole derivatives have been specifically designed to target 14α-demethylase, with some compounds showing excellent activity against Candida species. nih.gov
Table 3: Antifungal Activity of Select Benzimidazole-Triazole Derivatives against Candida glabrata
| Compound | Substituent on Phenyl Ring | Activity (MIC in μg/mL) | Reference |
| 6b | 4-Chloro | 0.97 | nih.gov |
| 6i | 4-Methoxy | 0.97 | nih.gov |
| 6j | 3,4-Dimethoxy | 0.97 | nih.gov |
Antiviral Activity: Exploration of Viral Replication Cycle Interference
Benzimidazole derivatives have demonstrated notable antiviral properties by targeting essential stages of the viral replication cycle. ogarev-online.runih.govdntb.gov.uaresearchgate.net The mechanism of action often involves the inhibition of key viral enzymes, thereby preventing the synthesis of viral components. mdpi.com
A significant target for benzimidazole-based antiviral agents is the RNA-dependent RNA polymerase (RdRP), an enzyme crucial for the replication of many RNA viruses. nih.gov For instance, in the case of the Hepatitis C Virus (HCV), certain benzimidazole inhibitors have been shown to function as allosteric inhibitors of the NS5B polymerase. nih.gov These compounds bind to a site on the enzyme distinct from the active site, inducing a conformational change that blocks the polymerase's activity before the elongation of the new RNA strand can begin. nih.gov This allosteric inhibition prevents the amplification of the viral genome, effectively halting the infection. nih.gov The effectiveness of these compounds has been demonstrated in cell culture, where they inhibit HCV RNA replication at micromolar concentrations. nih.gov
The antiviral spectrum of benzimidazole derivatives is broad, with activity reported against a variety of RNA and DNA viruses. researchgate.net The specific point of interference in the viral life cycle can vary depending on the virus and the specific chemical structure of the benzimidazole derivative. mdpi.com Research continues to explore these mechanisms to develop broad-spectrum antiviral drugs. ogarev-online.runih.gov
Anticancer Activity: Dissecting Cellular and Molecular Interactions
The anticancer properties of this compound and its derivatives are multifaceted, involving the disruption of several key cellular processes required for tumor growth and survival. researchgate.netnih.gov These compounds have been shown to interact with critical molecular targets, including DNA topoisomerases, receptor tyrosine kinases, and histone deacetylases. researchgate.netresearchgate.netacs.orgtandfonline.com
DNA Topoisomerase I Inhibition and DNA Interaction
DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. esisresearch.orgmdpi.com Topoisomerase I (Topo I) creates transient single-strand breaks in the DNA to relieve torsional stress. esisresearch.orgmdpi.com Certain benzimidazole derivatives have been identified as potent inhibitors of this enzyme. researchgate.netesisresearch.orgnih.govtandfonline.comnih.gov
The mechanism of inhibition involves the stabilization of the "cleavable complex," an intermediate formed between Topo I and DNA. esisresearch.org By binding to this complex, the benzimidazole compounds prevent the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. esisresearch.orgnih.gov These DNA lesions can trigger cell cycle arrest and ultimately lead to apoptosis (programmed cell death). mdpi.com The planar benzimidazole ring system is thought to intercalate between DNA base pairs at the site of cleavage, contributing to the stabilization of the cleavable complex. researchgate.net
The inhibitory potency of these derivatives is influenced by the nature and position of substituents on the benzimidazole core. nih.govtandfonline.com For example, bis-benzimidazole derivatives have shown remarkable activity in interfering with DNA topoisomerase I. nih.gov
| Compound Type | Target | Mechanism of Action | Result |
| Benzimidazole Derivatives | DNA Topoisomerase I | Stabilization of the cleavable complex | Accumulation of DNA single-strand breaks, leading to apoptosis |
| Bis-benzimidazole Derivatives | DNA Topoisomerase I | Interference with enzyme function | Potent inhibition of Topoisomerase I activity |
Modulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF. nih.govnih.gov Inhibition of VEGFR2 is a well-established strategy in cancer therapy. nih.gov
Several novel benzimidazole-oxadiazole derivatives have been synthesized and evaluated as potent VEGFR2 inhibitors. nih.govnih.gov These compounds act as competitive inhibitors, binding to the ATP-binding site in the kinase domain of VEGFR2. acs.org This binding event blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. nih.gov
The efficacy of these compounds has been demonstrated in various cancer cell lines. acs.orgnih.gov For example, certain benzimidazole-oxadiazole derivatives have exhibited significant inhibitory activity against VEGFR2, with half-maximal inhibitory concentration (IC₅₀) values in the sub-micromolar range. nih.gov
| Compound Series | Target | IC₅₀ (µM) | Reference |
| Benzimidazole-oxadiazole derivative 4c | VEGFR-2 | 0.475 ± 0.021 | nih.gov |
| Benzimidazole-oxadiazole derivative 4d | VEGFR-2 | 0.618 ± 0.028 | nih.gov |
Histone Deacetylase 6 (HDAC6) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. rsc.orgresearchgate.netacs.org HDAC6, a unique cytoplasmic HDAC, deacetylates non-histone proteins such as α-tubulin and Hsp90, thereby regulating cell motility, protein quality control, and other cellular processes. nih.govnih.gov HDAC6 has emerged as a promising target for cancer therapy. rsc.orgnih.govresearchgate.net
Novel benzimidazole-based hydroxamic acid derivatives have been designed as selective HDAC6 inhibitors. rsc.orgresearchgate.net These inhibitors typically feature a benzimidazole "cap" group that interacts with the rim of the active site, a linker, and a zinc-binding group (such as hydroxamic acid) that chelates the zinc ion in the catalytic domain of the enzyme. nih.gov
The inhibition of HDAC6 leads to the hyperacetylation of its substrates. researchgate.net Increased acetylation of α-tubulin disrupts microtubule dynamics, which can inhibit cell proliferation and migration. rsc.org Furthermore, the inhibition of HDAC6 can lead to an increase in the acetylation of Hsp90, a chaperone protein for many oncoproteins, resulting in the degradation of these client proteins. nih.gov Several benzimidazole derivatives have shown potent and selective inhibitory activity against HDAC6, with IC₅₀ values in the nanomolar range. nih.gov
| Compound | Target | IC₅₀ (nM) | Effect |
| Benzimidazole-linked thiohydantoin derivative 2c | HDAC6 | 51.84 | Potent inhibition |
| Benzimidazole-linked thiohydantoin derivative 2d | HDAC6 | 74.36 | Potent inhibition |
| Benzimidazole-linked thiohydantoin derivative 4b | HDAC6 | 63.25 | Potent inhibition |
| Benzimidazole-linked thiohydantoin derivative 4c | HDAC6 | 58.19 | Potent inhibition |
Anti-inflammatory and Analgesic Mechanisms: Receptor and Enzyme Interactions
The anti-inflammatory and analgesic effects of benzimidazole derivatives are primarily attributed to their interaction with key enzymes and receptors involved in the inflammatory cascade. researchgate.net
Cyclooxygenase (COX) Pathway Modulation
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. acs.orgnih.govnih.govjpp.krakow.pl There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated at sites of inflammation. nih.govnih.gov
Benzimidazole derivatives have been investigated as inhibitors of COX enzymes. plantarchives.orgnih.govresearchgate.net Many of these compounds exhibit selective inhibition of COX-2 over COX-1. nih.gov This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms. researchgate.net
The mechanism of inhibition involves the binding of the benzimidazole derivative to the active site of the COX enzyme, preventing the binding of the natural substrate, arachidonic acid. acs.org Molecular docking studies have shown that these compounds can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of COX-2. plantarchives.org For example, certain synthesized benzimidazole derivatives have shown potent COX-2 inhibitory activity with IC₅₀ values in the sub-micromolar range, comparable to the selective COX-2 inhibitor celecoxib. nih.gov
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 5h | 10.12 | 0.06 | 168.67 |
| 5i | 12.14 | 0.08 | 151.75 |
| 5j | 11.20 | 0.07 | 160.00 |
| 5l | 15.30 | 0.81 | 18.89 |
| Celecoxib | 14.80 | 0.05 | 296.00 |
Transient Receptor Potential Vanilloid-1 (TRPV1) Interactions
Derivatives of this compound have been investigated for their interactions with the Transient Receptor Potential Vanilloid-1 (TRPV1) receptor, a key player in pain and inflammation pathways. nih.gov A series of 4,5-biarylimidazoles, designed based on a 4,6-disubstituted benzimidazole framework, were assessed for their capacity to block calcium influx induced by capsaicin (B1668287) or acid in cells expressing the TRPV1 channel. nih.gov This research led to the identification of a highly potent and orally bioavailable TRPV1 antagonist. nih.gov
Further studies have developed bipyridinyl benzimidazole derivatives as potential TRPV1 antagonists. mdpi.com The efficacy of these compounds was confirmed through various assays, including those measuring the inhibition of the vanilloid receptor and its associated calcium influx. mdpi.com The benzimidazole scaffold is considered a valuable pharmacophore for designing molecules with significant anti-inflammatory and analgesic effects, partly through their interaction with the TRPV1 receptor. nih.gov
Cannabinoid Receptor (CB1, CB2) Binding Affinity
Benzimidazole derivatives have been explored as ligands for cannabinoid receptors CB1 and CB2. nih.gov Studies have shown that certain compounds within this class exhibit selective binding affinity for the CB2 receptor. nih.govresearchgate.net For instance, a series of benzimidazole derivatives were evaluated, with the most promising compounds demonstrating selective binding to the CB2 receptor with Ki values in the sub-micromolar to low micromolar range (0.37 to 10 μM). nih.gov
One particular derivative, compound 11 , was the most potent CB2 ligand with a Ki of 0.37 μM. nih.gov While it also showed some affinity for the CB1 receptor, it maintained a preferential selectivity for CB2 (Selectivity Index = 27.03). nih.gov In another study, novel benzimidazole derivatives were developed that showed binding affinities as high as 1 nM towards the CB2 receptor and demonstrated over 1000-fold selectivity against the CB1 receptor. researchgate.net Conversely, different structural modifications have led to the development of 2-pyridylbenzimidazoles with high affinity for the CB1 receptor, with some compounds exhibiting Ki values in the nanomolar range, and the most active reaching 0.53 nM. nih.gov
Table 1: Cannabinoid Receptor Binding Affinity of Select Benzimidazole Derivatives
| Compound | Receptor | Binding Affinity (Ki) | Selectivity |
|---|---|---|---|
| Benzimidazole Derivative 11 | CB2 | 0.37 µM | 27.03 (CB2 over CB1) |
| Various Benzimidazole Derivatives | CB2 | 0.37 - 10 µM | Selective for CB2 |
| Novel Benzimidazole Class | CB2 | Up to 1 nM | >1000-fold over CB1 |
| 2-Pyridylbenzimidazole 39 | CB1 | 0.53 nM | High affinity for CB1 |
This table is for illustrative purposes and synthesizes data from multiple series of derivatives.
Bradykinin (B550075) Receptor and Cytokine Pathway Modulation
The benzimidazole scaffold is integral to the development of bradykinin B1 receptor antagonists. nih.gov Research has demonstrated that small benzimidazole derivatives can exhibit potent antagonist activity. Optimization of substituents on the benzimidazole ring led to the discovery of a chloroimidazole derivative with an IC50 of 0.3 nM, representing a significant enhancement from the parent compound's IC50 of 3500 nM. nih.gov
Benzimidazole derivatives have also been shown to modulate cytokine pathways, which are central to inflammatory responses. nih.govnih.gov Certain derivatives can protect pancreatic β-cells from cytokine-induced apoptosis by inhibiting caspase-3 activity and reducing nitrite (B80452) production. nih.gov In studies using lipopolysaccharide (LPS)-stimulated macrophages, benzimidazole compounds inhibited the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govscielo.br One benzimidazole inhibitor was found to significantly reduce the release of IL-6 and RANTES in bone marrow-derived macrophages stimulated with Toll-like receptor (TLR) agonists. researchgate.net This modulation of cytokine and chemokine release underscores the anti-inflammatory potential of this class of compounds. scielo.brresearchgate.net
5-Lipoxygenase (5-LOX) Activating Protein Inhibition
Derivatives of this compound have been identified as potent inhibitors of the 5-lipoxygenase-activating protein (FLAP), a key target for suppressing the biosynthesis of pro-inflammatory leukotrienes. nih.gov Virtual screening efforts identified 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole as a promising candidate that effectively suppressed leukotriene formation in neutrophils with an IC50 value of 0.31 μM. nih.govresearchgate.net This activity is attributed to its interaction with FLAP rather than direct inhibition of the 5-LO enzyme. nih.gov
Subsequent structural optimization of this benzimidazole scaffold led to the synthesis of more potent analogues. nih.gov Forty-six derivatives were created, resulting in compounds with improved inhibitory activity, showing IC50 values ranging from 0.12 to 0.19 μM in intact neutrophils. nih.govresearchgate.net These findings establish the benzimidazole structure as a significant chemotype for the development of FLAP inhibitors. nih.gov
Table 2: FLAP Inhibition by Select Benzimidazole Derivatives
| Compound | Assay System | IC50 Value |
|---|---|---|
| 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole (Compound 7) | Intact Neutrophils | 0.31 µM |
| Optimized Analogues (Compounds 70-72, 82) | Intact Neutrophils | 0.12 - 0.19 µM |
Data from a study on benzimidazole derivatives as FLAP inhibitors. nih.gov
Anthelmintic and Antiparasitic Efficacy: Target Identification
The primary molecular target for the anthelmintic activity of benzimidazole derivatives is parasite β-tubulin. merckvetmanual.comnih.gov These compounds selectively bind with high affinity to this protein subunit, which is a critical component of microtubules. nih.govyoutube.com This binding action disrupts the polymerization of microtubules within the parasite's cells. merckvetmanual.comyoutube.com
Microtubules are essential for numerous vital cellular functions, including cell division (mitosis), maintenance of cell structure, motility, nutrient absorption, and intracellular transport. merckvetmanual.com By inhibiting microtubule formation, benzimidazole derivatives effectively halt these processes, leading to the death of the parasite. youtube.comresearchgate.net Other proposed mechanisms include the inhibition of parasitic enzymes like fumarate (B1241708) reductase and a reduction in glucose transport, which further compromises the parasite's energy metabolism. youtube.com
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) analyses of benzimidazole derivatives indicate that substitutions at the N1, C2, C5, and C6 positions of the core structure significantly impact their biological activity. nih.gov
Influence of Substituents on Potency and Selectivity
The nature and position of substituents on the benzimidazole ring are crucial for determining the potency and selectivity of its derivatives. nih.gov
N1 Position: Various heterocyclic substitutions at the N1 position have been shown to yield effective anti-inflammatory properties. nih.gov
C2 Position: The group at the C2 position heavily influences the type of activity. For example, a p-nitrophenyl ring at this position has been linked to significant antibacterial activity. rjptonline.org For CB2 receptor affinity, a benzyl (B1604629) ring at the C2 position is a recurring feature in potent ligands. nih.gov
C5 and C6 Positions: Substituents on the benzene (B151609) ring portion of the scaffold, specifically at the C5 and C6 positions, are critical for modulating activity. For the parent compound, the chloro group is at the C6 position. SAR studies have shown that the presence of a chloro group at the 6th position, combined with other specific substitutions, is significant for antibacterial activity. rjptonline.org In some series, an electron-withdrawing nitro group at the 6-position resulted in higher anti-inflammatory activity compared to electron-donating groups. nih.gov However, for other activities, polar substitutions at the 5-position have shown a positive contribution. researchgate.net For CB2 receptor binding, a trifluoromethyl (CF3) group at the 5-position is a common feature of active compounds. nih.gov
Correlating Structural Features with Specific Biological Profiles
The biological activity of benzimidazole derivatives, including this compound and its analogues, is intricately linked to their molecular structure. The specific placement and nature of substituents on the benzimidazole core can significantly influence their pharmacological profile, dictating their potency and spectrum of action. Structure-activity relationship (SAR) studies have been instrumental in elucidating these correlations, guiding the design of new derivatives with enhanced and specific biological activities. researchgate.netnih.gov
The core structure of this compound features a chloro-substituent at the C6 position and an acetyl group at the C2 position. Modifications at these positions, as well as at the N1 position of the imidazole (B134444) ring, have been shown to modulate activities such as antimicrobial, anticancer, and anti-inflammatory effects. nih.govnih.gov The electron-rich nature of the benzimidazole system allows it to interact with various biological targets through mechanisms like hydrogen bonding, π–π stacking, and metal ion coordination. researchgate.net
Research has demonstrated that substitutions on the benzimidazole scaffold are critical for antimicrobial efficacy. For instance, the introduction of different substituents at the N-1 and C-2 positions of the 6-chloro-1H-benzimidazole core can lead to compounds with potent antibacterial and antifungal properties. rsc.org
Studies on a series of N-substituted 6-chloro-1H-benzimidazole derivatives revealed that the nature of the group at the N-1 position plays a pivotal role in determining the antimicrobial spectrum and potency. nih.gov For example, the presence of certain alkyl or benzyl groups at the N-1 position can enhance the chemotherapeutic activity. nih.gov
| Compound ID | N-1 Substituent | C-2 Substituent | C-6 Substituent | Target Organism | Activity (MIC in µg/mL) | Reference |
| 4k | Substituted alkyl | Substituted aryl | Chloro | Candida albicans | 8 | rsc.org |
| 4k | Substituted alkyl | Substituted aryl | Chloro | Aspergillus niger | 16 | rsc.org |
| 4b | Substituted alkyl | Substituted aryl | Chloro | Escherichia coli | 16 | rsc.org |
| 4b | Substituted alkyl | Substituted aryl | Chloro | Streptococcus faecalis | 8 | rsc.org |
| Ciprofloxacin | (Standard) | Escherichia coli | 8 | rsc.org | ||
| Fluconazole | (Standard) | Candida albicans | 4 | rsc.org |
This table presents a selection of data to illustrate structure-activity relationships.
The data indicates that specific substitutions can yield compounds with antifungal activity comparable to or more potent against certain strains than standard drugs like fluconazole. rsc.org Similarly, antibacterial activity against both Gram-positive and Gram-negative bacteria is significantly influenced by the substituents. rsc.org
The anticancer potential of this compound derivatives is also heavily dependent on their structural features. The substituents at the N-1, C-2, and C-6 positions have been identified as key determinants of their cytotoxic efficacy against various cancer cell lines. nih.govrsc.org
For example, certain N-substituted 6-chloro-1H-benzimidazole derivatives have demonstrated potent activity against multiple cancer cell lines. rsc.org Molecular docking studies have suggested that these compounds may exert their anticancer effects by targeting key enzymes involved in cancer progression, such as dihydrofolate reductase, vascular endothelial growth factor receptor 2 (VEGFR-2), and histone deacetylase 6 (HDAC6). rsc.orgresearchgate.net
| Compound ID | N-1 Substituent | C-2 Substituent | C-6 Substituent | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| 1d | Unsubstituted | Substituted aryl | Chloro | MCF-7 (Breast) | Potent Activity Reported | rsc.org |
| 2d | Unsubstituted | Substituted aryl | Nitro | A549 (Lung) | Potent Activity Reported | rsc.org |
| 3s | Substituted alkyl | Substituted aryl | Chloro | HeLa (Cervical) | Potent Activity Reported | rsc.org |
| 4b | Substituted alkyl | Substituted aryl | Chloro | PC-3 (Prostate) | Potent Activity Reported | rsc.org |
| 4k | Substituted alkyl | Substituted aryl | Chloro | K-562 (Leukemia) | Potent Activity Reported | rsc.org |
IC50 values represent the concentration required to inhibit 50% of cell growth. Specific values were noted as potent in the source material.
Furthermore, other structural modifications, such as the introduction of a hydroxyphenyl group at the C-2 position of a 5-chloro-1H-benzimidazole, have been shown to result in significant topoisomerase I inhibition and cytotoxicity, highlighting another mechanistic pathway for the anticancer effects of this class of compounds. nih.gov
The versatile benzimidazole scaffold, characterized by the 6-chloro substitution, has been explored for a wide range of other biological targets. Structure-activity relationship studies have been conducted for antiparasitic applications, demonstrating that modifications to the benzimidazole core can yield potent agents against protozoans like Trichomonas vaginalis and Giardia intestinalis. rsc.org The nature and position of substituents influence the compound's ability to interfere with essential parasitic metabolic pathways. rsc.org
Computational Chemistry and in Silico Approaches for 1 6 Chloro 1h Benzimidazol 2 Yl Ethanone and Its Analogues in Drug Design
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of small molecules, such as 1-(6-chloro-1H-benzimidazol-2-yl)ethanone, to the active site of a target protein.
Docking Studies with Bacterial, Fungal, and Human Protein Targets (e.g., DHFR, Topoisomerase I, VEGFR2, HDAC6, 16S rRNA, TrmD)
Molecular docking studies have been instrumental in evaluating the potential of benzimidazole (B57391) derivatives against a range of therapeutic targets. For instance, in the context of antimicrobial and anticancer research, dihydrofolate reductase (DHFR) has been identified as a promising target. Docking studies on N,2,6-trisubstituted 1H-benzimidazole derivatives have shown that these compounds can effectively bind to the DHFR active site, suggesting a mechanism for their observed biological activities. researchgate.net The 6-chloro substitution on the benzimidazole ring, as seen in this compound, is often explored in these studies to enhance binding affinity and selectivity. nih.gov
Similarly, topoisomerase I, an enzyme crucial for DNA replication and transcription, is another key target for anticancer agents. Benzimidazole analogues have been shown to act as selective inhibitors of both human and Escherichia coli DNA topoisomerase I. Computational docking helps to elucidate the differential binding modes of these compounds to the respective enzymes.
In the realm of cancer therapy, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylase 6 (HDAC6) are significant targets. Docking studies have been performed on various benzimidazole derivatives to predict their inhibitory potential against VEGFR-2, a key player in angiogenesis. nih.gov Likewise, novel benzimidazole-based compounds have been designed and evaluated in silico as HDAC6 inhibitors, with docking studies revealing key interactions within the enzyme's active site. nih.govias.ac.in While specific docking data for this compound against all these targets is not extensively available, the existing studies on its analogues provide a strong foundation for predicting its potential interactions.
The following table summarizes representative docking studies of benzimidazole analogues with various protein targets.
| Compound Class | Protein Target | Key Findings |
| N,2,6-trisubstituted 1H-benzimidazoles | Dihydrofolate Reductase (DHFR) | Predicted as a suitable target for both antimicrobial and anticancer activities. researchgate.netnih.gov |
| Benzimidazole analogues | Topoisomerase I | Selective inhibition with differential binding modes between human and bacterial enzymes. |
| Benzimidazole-dioxoisoindoline conjugates | VEGFR-2 | Potent inhibition, with the nature of substituents influencing the degree of activity. irjweb.com |
| Benzimidazole-linked (thio)hydantoin derivatives | HDAC6 | Potent inhibition with the ability to chelate Zn2+ in the active site. researchgate.net |
Analysis of Binding Modes and Key Interacting Residues
The analysis of binding modes through molecular docking reveals the specific interactions between a ligand and the amino acid residues of a protein's active site. For benzimidazole derivatives, the benzimidazole core often engages in hydrogen bonding and π-π stacking interactions, which are crucial for stabilizing the ligand-protein complex. The substituents on the benzimidazole ring, such as the 6-chloro group and the 2-ethanone moiety in this compound, play a significant role in determining the specificity and strength of these interactions.
For example, in docking studies of benzimidazole derivatives with DHFR, key amino acid residues like Phe31, Ile94, and Asp27 have been identified as important for binding. irjweb.com The chloro group at the 6-position can form halogen bonds or hydrophobic interactions, further anchoring the ligand in the binding pocket. The ethanone (B97240) group at the 2-position can act as a hydrogen bond acceptor, forming crucial interactions with donor residues in the active site.
Similarly, in the active site of HDAC6, key residues such as Cys584 and Asp612 have been shown to interact with benzimidazole-based inhibitors. ias.ac.in The ability of the benzimidazole scaffold to position its functional groups to interact with these specific residues is a key determinant of its inhibitory potency.
The table below details some of the key interacting residues identified in docking studies of benzimidazole analogues.
| Protein Target | Key Interacting Residues | Type of Interaction |
| Dihydrofolate Reductase (DHFR) | Phe31, Ile94, Ile5, Asp27, Gln32, Phe36 | Hydrogen bonding, Hydrophobic interactions |
| HDAC6 | Cys584, Asp612 | Hydrogen bonding, Metal chelation (with Zn2+) |
| DNA gyrase subunit B | Asn46, Val71, Thr165, Arg76 | Arene-σ interactions, Hydrogen bonding, Arene-cation interactions |
Prediction of Binding Free Energies
The prediction of binding free energy (ΔG_bind) is a critical aspect of computational drug design, as it provides a quantitative measure of the affinity of a ligand for its target. A more negative binding free energy indicates a stronger and more stable interaction. Various computational methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are employed to calculate these energies. nih.gov
While specific binding free energy calculations for this compound are not widely reported in the literature, studies on analogous compounds provide valuable insights. For instance, docking studies of benzimidazole derivatives against various protein targets often report binding energy values, which are used to rank the potential efficacy of the compounds. In a study of benzimidazole derivatives as protein kinase inhibitors, 2-phenylbenzimidazole (B57529) showed a binding energy of -8.2 kcal/mol, indicating strong inhibitory potential. nih.gov Such data, when available for this compound, would be crucial in assessing its therapeutic promise. The calculation of binding free energies helps in prioritizing compounds for synthesis and experimental testing, thereby streamlining the drug discovery process. nih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These methods provide a deeper understanding of a molecule's reactivity, stability, and spectroscopic characteristics.
Electronic Structure Properties (e.g., HOMO-LUMO Gap, Electrostatic Potentials)
The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its chemical reactivity and bioactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. irjweb.com
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are useful for predicting how the molecule will interact with biological macromolecules.
The table below presents representative HOMO-LUMO energy gaps for some benzimidazole derivatives, illustrating the influence of substituents on this key electronic parameter.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 |
| 2-chloro benzimidazole | - | - | - |
Note: Specific HOMO-LUMO values for this compound require dedicated DFT calculations.
Spectroscopic Property Prediction (e.g., NMR, IR simulations)
DFT calculations can also be used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions can be compared with experimental data to confirm the structure of a synthesized compound.
For this compound, DFT calculations could predict the chemical shifts of the protons and carbons in its ¹H and ¹³C NMR spectra. researchgate.net Similarly, the vibrational frequencies in the IR spectrum, corresponding to the stretching and bending of different chemical bonds (e.g., C=O, N-H, C-Cl), can be simulated. researchgate.net While experimental spectral data for some related 6-chloro-1H-benzimidazole derivatives are available, specific theoretical predictions for the title compound would provide a valuable reference for its synthesis and characterization. ias.ac.inbeilstein-journals.org
The following table lists some characteristic experimental spectral data for related benzimidazole compounds.
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |
| 5-Chloro-2-methyl-1H-benzimidazole | 12.29 (brs, 1H, NH), 7.51 (s, 1H, ArH), 7.45 (d, 1H, ArH), 7.12 (d, 1H, ArH), 2.51 (s, 3H, CH₃) | 152.7, 140.1, 137.1, 126.1, 121.8, 115.4, 114.3, 15.1 | - |
| 1-(1H-Benzimidazol-2-yl)ethanone | - | - | C=O stretching |
Note: The table provides examples for related compounds. Specific simulated spectral data for this compound would require dedicated computational studies.
Reaction Mechanism Elucidation at the Molecular Level
Detailed studies elucidating the reaction mechanisms at a molecular level for the synthesis of this compound are not extensively available in the reviewed literature. However, the general synthesis of 6-substituted 1H-benzimidazole derivatives often involves the condensation of benzene-1,2-diamine derivatives with various reagents. For instance, new series of 6-substituted 1H-benzimidazole derivatives have been synthesized by reacting 4-chloro-o-phenylenediamine with substituted aromatic aldehydes. nih.gov The process can be carried out using conventional heating or microwave-assisted methods, with the latter often resulting in excellent yields. nih.gov The N-substituted derivatives are subsequently prepared from the 6-substituted 1H-benzimidazole precursors. nih.gov Computational studies, such as those using Density Functional Theory (DFT), can be employed to analyze the optimized structure and properties of such benzimidazole derivatives, providing insights into their electronic properties and reactivity. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations provide a dynamic picture of how a ligand interacts with its protein target over time, offering valuable information on the stability of the complex and the conformational flexibility of both the ligand and the protein. While specific MD simulation studies for this compound were not prominently featured in the search results, the methodology is widely applied to its analogues and other benzimidazole derivatives to assess their potential as therapeutic agents. researchgate.netnih.govnih.gov
A key application of MD simulations is to assess the stability of a ligand-protein complex. This is often achieved by calculating the root mean square deviation (RMSD) of the protein's backbone atoms and the ligand over the simulation period. nih.gov A stable RMSD value suggests that the complex has reached equilibrium and the ligand is well-accommodated within the binding site. nih.gov For example, in studies of potential inhibitors for various enzymes, MD simulations have been used to confirm the stability of the docked complexes, with RMSD values remaining within an acceptable range (e.g., 1 to 3 Å) over tens to hundreds of nanoseconds. nih.gov This analysis helps in verifying the docking results and ensuring that the predicted binding mode is likely to be maintained in a dynamic physiological environment. researchgate.netnih.gov
MD simulations are also instrumental in analyzing the conformational changes and flexibility of both the ligand and the protein upon binding. The root mean square fluctuation (RMSF) is a common metric used to identify the flexibility of different regions of the protein. By comparing the RMSF of the protein with and without the bound ligand (apo vs. complex), researchers can identify which residues are stabilized or destabilized by the ligand's presence. Furthermore, analysis of the ligand's conformational changes throughout the simulation can reveal its preferred binding pose and identify key intramolecular interactions that contribute to its stability within the active site. This information is critical for understanding the determinants of binding affinity and for optimizing the ligand's structure to improve its interaction with the target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds without the need for their synthesis and experimental testing. nih.gov
For benzimidazole derivatives, various QSAR models have been developed to predict their activity against a range of biological targets, including bacteria and cancer cells. nih.govnih.gov These models are typically built using statistical methods like multiple linear regression (MLR) or machine learning algorithms such as artificial neural networks (ANN) and support vector machines (SVM). nih.govbiointerfaceresearch.comresearchgate.net For a series of 2-amino or 2-methyl-1-substituted benzimidazoles, QSAR analysis was applied to model their inhibitory activity against Pseudomonas aeruginosa. nih.gov The robustness and predictive power of these models are rigorously evaluated using internal and external validation techniques, such as the leave-one-out cross-validation method. nih.govchalcogen.ro A high correlation between the experimental and predicted activities indicates a reliable and predictive QSAR model. nih.gov
The table below summarizes the statistical parameters of a representative QSAR model for benzimidazole derivatives.
| Model Parameter | Value | Description |
| R² (Coefficient of Determination) | 0.9589 | Indicates that the model explains a high proportion of the variance in the biological activity. researchgate.net |
| RMSE (Root Mean Square Error) | 4.45 | Represents the standard deviation of the residuals (prediction errors). researchgate.net |
| Validation Method | Leave-one-out | A cross-validation technique used to assess the predictive ability of the model. nih.gov |
This data is illustrative and based on reported QSAR studies on benzimidazole derivatives. researchgate.net
A crucial outcome of QSAR studies is the identification of the key molecular descriptors that govern the biological activity of the compounds. chalcogen.ro These descriptors can be categorized into various types, including electronic (e.g., HOMO and LUMO energies), steric (e.g., molar refractivity), and topological (e.g., connectivity indices). chalcogen.ro By analyzing the contribution of each descriptor to the QSAR equation, researchers can gain insights into the structural features that are either beneficial or detrimental to the desired activity. For instance, a QSAR study on substituted benzimidazole derivatives might reveal that increased hydrophobicity and specific electronic properties are positively correlated with their antimicrobial activity. This knowledge is then used to guide the rational design of new analogues with enhanced potency.
The following table lists some common physico-chemical descriptors used in QSAR studies of benzimidazole derivatives.
| Descriptor Type | Example Descriptors | Relevance to Biological Activity |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Relates to the molecule's reactivity and ability to participate in electronic interactions. chalcogen.ro |
| Steric | Molar Refractivity (MR), Molecular Volume | Influences how the molecule fits into the binding site of the target protein. chalcogen.ro |
| Topological | Wiener Index, Balaban Index | Describes the connectivity and branching of the molecule, which can affect its overall shape and flexibility. |
| Physico-chemical | LogP (lipophilicity), Polar Surface Area (PSA) | Important for absorption, distribution, metabolism, and excretion (ADME) properties. |
In Silico ADMET Prediction and Pharmacokinetic Profiling
The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical phase in the drug discovery pipeline, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. nih.govresearchgate.net Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties for novel molecules like this compound and its analogues, guiding the selection and optimization of lead compounds. researchgate.netwiley.com
Assessment of Absorption, Distribution, Metabolism, and Excretion Properties
In silico tools are widely employed to predict the ADME properties of drug candidates. sciensage.info For benzimidazole derivatives, these computational studies have offered significant insights into their potential behavior in the human body.
Absorption: A key determinant of oral bioavailability is a compound's ability to be absorbed from the gastrointestinal tract. frontiersin.org Computational models for Human Intestinal Absorption (HIA) are frequently used. For various benzimidazole analogues, these models have predicted excellent intestinal absorption. mdpi.com For instance, a study on novel benzimidazole derivatives showed predicted HIA values ranging from 99.57% to 100%. mdpi.com The "BOILED-Egg" model is another tool used to visualize a compound's potential for gastrointestinal absorption and brain penetration. nih.gov
Distribution: The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. A crucial parameter is the ability to cross the blood-brain barrier (BBB). In silico predictions for many benzimidazole derivatives suggest they may not readily permeate the BBB. mdpi.com This is often a desirable characteristic for peripherally acting drugs, as it minimizes the risk of central nervous system side effects. sciensage.info Plasma protein binding is another important distribution factor that can be estimated using computational approaches. wiley.com
Metabolism: The biotransformation of drugs, primarily by cytochrome P450 (CYP) enzymes, is a major determinant of their clearance and potential for drug-drug interactions. nih.gov In silico models can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.gov Studies on benzimidazole analogues have utilized these models to forecast their metabolic stability and interaction profiles. sciensage.info For example, some analyses have indicated that certain derivatives may not interact significantly with key CYP isoforms, suggesting a lower potential for metabolic drug-drug interactions. sciensage.info
Excretion: While direct computational prediction of excretion pathways is more complex, parameters related to a compound's physicochemical properties, such as solubility, can provide an indication of its likely route of elimination. researchgate.net
The following table summarizes predicted ADME properties for representative benzimidazole analogues based on various in silico studies.
| Compound Class | Predicted Human Intestinal Absorption (%) | Blood-Brain Barrier Permeation | P-gp Substrate | CYP450 Inhibition Profile |
| Benzimidazole-Thiadiazole Analogues | High (99.57 - 100) mdpi.com | Generally Negative mdpi.com | Not predicted | Not specified |
| Benzamide Derivatives | Excellent (88.36 - 91.83) mdpi.com | Good (-0.124 to 0.033 logBB) mdpi.com | Not specified | Not predicted to be inhibitors |
| Fluorinated Benzimidazole Derivatives | Favorable researchgate.net | Not specified | Majority are substrates researchgate.net | Not specified |
Drug-Likeness and Bioavailability Assessment
"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses favorable physicochemical and structural features to be an orally active drug. frontiersin.org Several rule-based filters are employed in silico to assess drug-likeness, with Lipinski's Rule of Five being the most prominent. frontiersin.orgmdpi.com
Lipinski's Rule of Five: This rule states that orally bioavailable drugs generally have:
A molecular weight of 500 g/mol or less
A logP (a measure of lipophilicity) value of 5 or less
No more than 5 hydrogen bond donors
No more than 10 hydrogen bond acceptors
Numerous in silico studies have demonstrated that a wide range of benzimidazole derivatives comply with Lipinski's Rule of Five, indicating good potential for oral absorption and bioavailability. mdpi.comresearchgate.net
Other Drug-Likeness Filters: Beyond Lipinski's rule, other criteria such as Veber's rules (related to rotatable bonds and polar surface area) and Egan's rules are also considered to refine the prediction of oral bioavailability. mdpi.com Benzimidazole analogues have frequently been shown to satisfy these additional filters as well. mdpi.com
Bioavailability Radars: A visual tool known as a bioavailability radar provides a quick assessment of a compound's drug-likeness by plotting six key physicochemical properties: lipophilicity, size, polarity, solubility, flexibility, and saturation. sciensage.infonih.gov For a compound to be considered "drug-like," its property values should fall within a specified desirable range, often depicted as a pink area on the radar plot. sciensage.info Studies on various benzimidazole derivatives have utilized these radars to confirm their favorable drug-like profiles. nih.gov
The table below presents a typical set of physicochemical parameters used in drug-likeness assessment for hypothetical benzimidazole analogues, based on data from computational studies of related compounds.
| Parameter | Predicted Value Range for Analogues | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight ( g/mol ) | 250 - 450 | ≤ 500 | Yes |
| LogP | 2.0 - 4.5 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 - 3 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 - 6 | ≤ 10 | Yes |
| Topological Polar Surface Area (Ų) | 40 - 90 | ≤ 140 | Yes |
| Number of Rotatable Bonds | 2 - 5 | ≤ 10 | Yes |
Future Directions and Research Gaps in 1 6 Chloro 1h Benzimidazol 2 Yl Ethanone Research
Exploration of Novel Derivatization Strategies for Enhanced Potency and Selectivity
The therapeutic efficacy of a lead compound is intrinsically linked to its structural features. For 1-(6-chloro-1H-benzimidazol-2-yl)ethanone, future research must prioritize the systematic exploration of derivatization to enhance its biological activity and target selectivity. Structure-activity relationship (SAR) studies on the benzimidazole (B57391) ring system have consistently shown that the N-1, C-2, and C-6 positions are pivotal for pharmacological effects. nih.gov
Future derivatization strategies should focus on three primary sites of the molecule:
The N-1 position: Alkylation or arylation at the N-1 position of the benzimidazole ring can significantly increase chemotherapeutic activity. nih.gov Research should involve introducing a diverse range of substituents, including benzyl (B1604629) groups, long-chain alkyls, and other heterocyclic moieties, to probe how these changes affect binding affinity and cellular permeability.
The C-2 ethanone (B97240) group: The ketone functionality of the ethanone group is a versatile handle for chemical modification. It can be transformed into various other functional groups such as oximes, hydrazones, or reduced to an alcohol, which can then be further functionalized. These modifications can alter the electronic and steric properties of the molecule, potentially leading to novel interactions with biological targets.
The C-6 chloro group: While the chloro group is a fixed feature of the parent compound, synthesizing analogs with other halogens (e.g., fluorine, bromine) or bioisosteric replacements (e.g., trifluoromethyl group) at this position could fine-tune the compound's lipophilicity and metabolic stability.
A systematic approach, creating a library of analogs based on these modifications, will be essential for building a comprehensive SAR profile and identifying derivatives with superior potency and a more desirable selectivity profile.
Identification of Undiscovered Biological Targets and Pathways
While the broader benzimidazole class is known for a wide spectrum of activities, the specific biological targets of this compound remain largely uncharacterized. A crucial future direction is to move beyond preliminary screening and identify the precise molecular targets and pathways through which it exerts its effects.
Studies on structurally related N-substituted 6-chloro-1H-benzimidazole derivatives have pointed toward dihydrofolate reductase (DHFR) as a potential target for both antimicrobial and anticancer activities. nih.gov This enzyme is a validated target, and its inhibition disrupts nucleotide synthesis, leading to cell death. Future investigations should, therefore, include enzymatic assays to determine if this compound or its derivatives can inhibit DHFR. Furthermore, other potential anticancer targets suggested for related compounds, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and histone deacetylase 6 (HDAC6), warrant investigation. nih.gov
Given that some benzimidazole derivatives exhibit fungicidal properties, exploring targets within pathogenic fungi is another promising avenue. researchgate.net Techniques such as chemical proteomics, affinity chromatography, and computational target prediction can be employed to cast a wide net and identify novel, undiscovered binding partners for this compound, potentially revealing entirely new therapeutic applications.
Integration of Advanced Artificial Intelligence and Machine Learning in Drug Discovery
The traditional drug discovery pipeline is notoriously time-consuming and expensive. nih.gov The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift, enabling a more rapid and rational approach to drug design. nih.govnih.gov For this compound, AI/ML can be a transformative tool.
Future research should leverage AI/ML in several key areas:
Predictive Modeling: By training ML algorithms on existing datasets of benzimidazole derivatives and their known biological activities, predictive models can be built. These models can then be used to perform virtual screening of vast chemical libraries to identify novel derivatives of this compound with a high probability of being active against specific targets. discoveryontarget.com
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties such as high potency, low toxicity, and favorable pharmacokinetics. nih.gov
ADMET Prediction: AI algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing researchers to prioritize candidates with better drug-like profiles early in the discovery process, thereby reducing late-stage failures. nih.gov
Development of Multi-Target Directed Ligands for Complex Diseases
Complex multifactorial diseases, such as Alzheimer's disease and cancer, often involve the dysregulation of multiple biological pathways. acs.orgnih.gov The traditional "one drug-one target" approach has frequently failed to yield effective treatments for these conditions, which has led to the rise of the Multi-Target-Directed Ligand (MTDL) paradigm. nih.gov MTDLs are single chemical entities designed to interact with two or more distinct biological targets simultaneously. nih.gov
The benzimidazole scaffold is an excellent starting point for designing MTDLs. researchgate.net A significant future opportunity lies in using this compound as a core fragment and strategically combining it with other pharmacophores known to modulate different disease-related targets. For instance, in the context of Alzheimer's disease, one could design a hybrid molecule that combines the benzimidazole core with a moiety known to inhibit cholinesterases or monoamine oxidases. frontiersin.org This MTDL could then concurrently address cholinergic deficiency and oxidative stress, two key pathological features of the disease. This strategy allows for a more holistic therapeutic intervention with a single molecule. nih.gov
Innovations in Sustainable and Scalable Synthetic Methodologies
As promising compounds advance through the development pipeline, the need for efficient, environmentally friendly, and scalable synthetic routes becomes paramount. Future research must focus on innovating the synthesis of this compound and its derivatives, aligning with the principles of green chemistry.
Two promising areas for innovation include:
Microwave-Assisted Synthesis: Traditional methods for synthesizing benzimidazoles often require long reaction times and high temperatures. nih.gov Microwave-assisted organic synthesis has emerged as a powerful green technology that can dramatically reduce reaction times (from hours to minutes) and improve reaction yields. nih.gov Applying this technology to the synthesis of the this compound library would be a significant step forward.
Nanocatalysis: The core synthesis of the benzimidazole ring typically involves a cyclocondensation reaction. Recent studies have shown that this reaction can be efficiently catalyzed by recyclable zinc oxide nanoparticles (ZnO-NPs). nih.gov This eco-friendly approach offers high yields in shorter timeframes and avoids the use of harsh or toxic reagents, making the process more sustainable. nih.gov
Developing and optimizing these modern synthetic methodologies will be crucial for the cost-effective and environmentally responsible production of these compounds for further study and potential commercialization.
Combinatorial Approaches with Existing Therapeutic Agents
A powerful strategy to enhance therapeutic outcomes, particularly in cancer and infectious diseases, is the use of combination therapy. This approach can lead to synergistic effects, reduce the likelihood of drug resistance, and allow for lower doses of individual agents.
A critical research gap is the lack of data on how this compound interacts with existing drugs. Given that related benzimidazoles have shown anticancer and antimicrobial potential, future studies should systematically evaluate this compound in combination with a panel of established therapeutic agents. nih.gov
For example:
In Oncology: The compound could be tested alongside standard-of-care chemotherapeutics to assess for synergistic cell-killing effects in various cancer cell lines.
In Infectious Disease: It could be combined with known antibiotics to determine if it can restore the sensitivity of drug-resistant bacterial strains or enhance the efficacy of antifungal agents.
These studies could reveal powerful synergistic combinations, potentially repositioning this compound as an adjuvant or combination partner that enhances the efficacy of current treatments.
Q & A
Basic Research Question
- IR Spectroscopy : Key peaks include C=O stretch at ~1680 cm⁻¹ (ethanone), N–H bend at ~1550 cm⁻¹ (benzimidazole), and C–Cl stretch at 750 cm⁻¹ .
- ¹H NMR : Benzimidazole protons resonate at δ 7.2–8.1 ppm (aromatic), while the acetyl group appears as a singlet at δ 2.6 ppm .
- TLC : Ethyl acetate/hexane (3:7) resolves the product (Rf ~0.5) from unreacted starting material (Rf ~0.8) .
Advanced Research Question
High-resolution mass spectrometry (HRMS) distinguishes isotopic patterns for Cl (M+2 peak at ~33% intensity). X-ray crystallography (e.g., ) confirms spatial orientation of the chloro and ethanone groups, critical for structure-activity relationship (SAR) studies. Contradictions in melting points across studies (e.g., 180–185°C vs. 190°C) suggest polymorphism or residual solvent effects, requiring differential scanning calorimetry (DSC) for validation .
What strategies address low yields in benzimidazole-ethanone coupling reactions?
Basic Research Question
Low yields (<50%) often stem from incomplete cyclization. Remedies include:
- Prolonged reflux (8–12 hours) with Dean-Stark traps to remove water .
- Catalytic bases (e.g., triethylamine) to deprotonate intermediates and accelerate nucleophilic attack .
Advanced Research Question
Computational modeling (DFT) identifies transition-state barriers in cyclization. Substituent effects: Electron-withdrawing groups (e.g., –Cl) lower activation energy by stabilizing intermediates. Microwave-assisted synthesis () reduces side reactions (e.g., oxidation) via controlled heating. Contrasting results with 6-nitro vs. 6-chloro derivatives () highlight steric and electronic influences on reaction efficiency .
How does the chloro substituent at position 6 influence biological activity?
Advanced Research Question
The 6-chloro group enhances lipophilicity (logP ~2.1 vs. ~1.5 for unsubstituted analogs), improving membrane permeability in anti-inflammatory assays (). SAR studies show:
- Anti-inflammatory activity : IC50 values decrease by 30% compared to 5-chloro isomers due to optimized hydrogen bonding with COX-2 .
- Antimicrobial activity : Chloro-substituted derivatives exhibit 2–4x higher MIC against Gram-positive bacteria than non-halogenated analogs .
What are the challenges in scaling up benzimidazole-ethanone synthesis for preclinical studies?
Advanced Research Question
- Purification : Recrystallization scalability is limited by solvent volume. Switch to column chromatography (silica gel, ethyl acetate/hexane) improves throughput but reduces yield by 10–15% .
- Byproduct Formation : Chloroacetyl intermediates () may hydrolyze to carboxylic acids under prolonged heating, requiring pH control (pH 6–7) .
- Regulatory Compliance : Residual solvents (dioxane) must meet ICH Q3C limits (<380 ppm), necessitating rotary evaporation under reduced pressure .
How can computational tools predict reactivity and stability of derivatives?
Advanced Research Question
- Molecular Dynamics (MD) : Simulate solvation effects on reaction intermediates (e.g., dioxane vs. DMF) .
- Docking Studies : Predict binding affinities to biological targets (e.g., COX-2) using chloro-ethanone derivatives .
- QSPR Models : Correlate substituent electronegativity with thermal stability (e.g., chloro derivatives decompose at 220°C vs. 200°C for methoxy analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
